![molecular formula C12H16N2O3 B2944723 N-[ethyl(phenyl)carbamoyl]-beta-alanine CAS No. 929824-11-3](/img/structure/B2944723.png)
N-[ethyl(phenyl)carbamoyl]-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[ethyl(phenyl)carbamoyl]-beta-alanine: is a compound with the molecular formula C12H16N2O3 and a molecular weight of 236.271. This compound belongs to the class of carbamates, which are widely used in various fields due to their versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates involves the reaction of carbamoyl chlorides with nucleophiles.
Transcarbamoylation: This method involves the transfer of a carbamoyl group from one molecule to another.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Carbamates can undergo oxidation reactions, often facilitated by specific catalysts or reagents.
Reduction: Reduction reactions can convert carbamates into amines or other reduced forms.
Substitution: Carbamates can participate in substitution reactions, where the carbamoyl group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products:
Oxidation Products: Oxidation of carbamates can yield ureas or other oxidized derivatives.
Reduction Products: Reduction typically produces amines.
Substitution Products: Substitution reactions can yield a variety of products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Carbamates are used as intermediates in the synthesis of more complex organic molecules.
Protecting Groups: Carbamates can act as protecting groups for amines during multi-step synthesis.
Biology:
Enzyme Inhibitors: Some carbamates function as enzyme inhibitors, particularly for enzymes like acetylcholinesterase.
Drug Development: Carbamates are explored for their potential in developing new pharmaceuticals.
Medicine:
Anesthetics: Certain carbamates are used in combination with other drugs to produce anesthesia.
Therapeutics: Carbamates are investigated for their therapeutic potential in treating various diseases.
Industry:
Pesticides: Carbamates are used in the formulation of pesticides due to their ability to inhibit specific enzymes in pests.
Polymers: Carbamates are used in the production of polymers and resins.
Wirkmechanismus
The mechanism of action of N-[ethyl(phenyl)carbamoyl]-beta-alanine involves its interaction with specific molecular targets. For example, carbamates can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity . This inhibition can affect various biochemical pathways, leading to the desired therapeutic or pesticidal effects.
Vergleich Mit ähnlichen Verbindungen
N-Methyl-N-phenylcarbamoyl chloride: This compound is similar in structure and also used in various chemical reactions.
Methyl carbamate: Another carbamate used in synthetic chemistry.
Uniqueness: N-[ethyl(phenyl)carbamoyl]-beta-alanine is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its beta-alanine moiety differentiates it from other carbamates, potentially offering unique applications in both research and industry.
Eigenschaften
IUPAC Name |
3-[[ethyl(phenyl)carbamoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-14(10-6-4-3-5-7-10)12(17)13-9-8-11(15)16/h3-7H,2,8-9H2,1H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJVQGJTVTXDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride](/img/structure/B2944641.png)
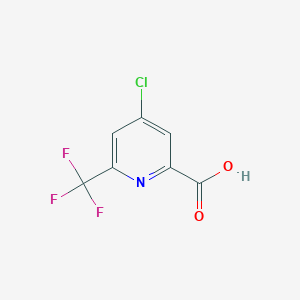
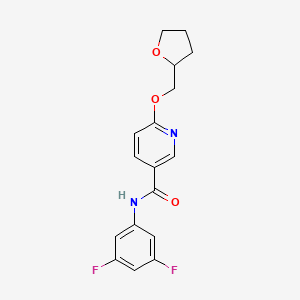
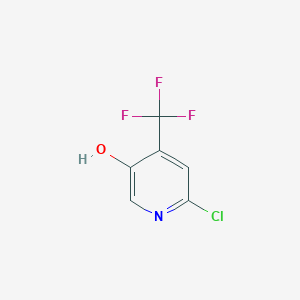
![3-methyl-4-(naphthalen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2944645.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2944647.png)
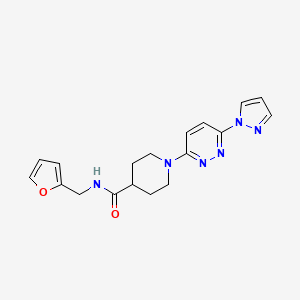
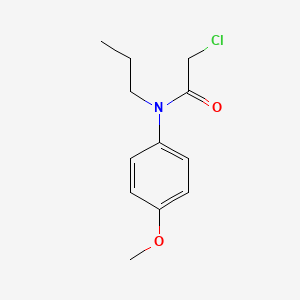
![N-(3,4-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2944652.png)
![1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2944653.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2944655.png)
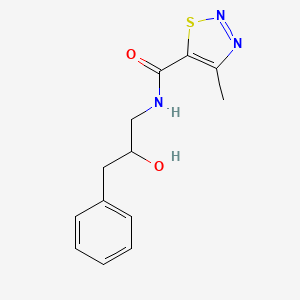
![N-[4-(2,3,3-Trifluorocyclobuten-1-yl)phenyl]acetamide](/img/structure/B2944659.png)
![methyl 4-{[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate](/img/structure/B2944660.png)
